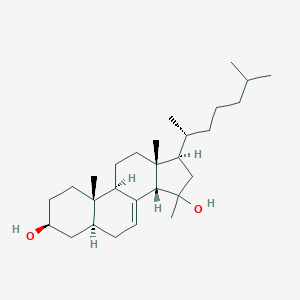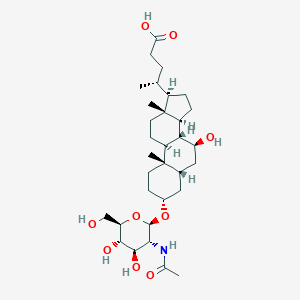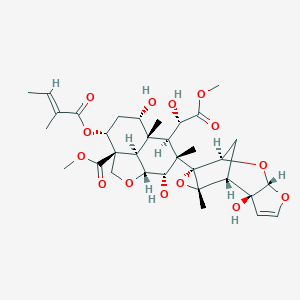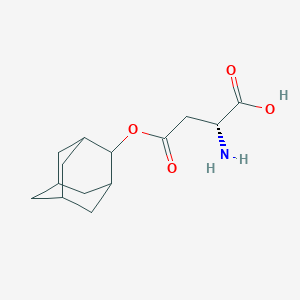
2-Adamantylaspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Adamantylaspartate (2-AA) is a synthetic analogue of L-aspartate that has been extensively used as a tool for investigating the role of excitatory amino acids in the central nervous system (CNS). It is a non-competitive inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
Mecanismo De Acción
2-Adamantylaspartate acts as a non-competitive inhibitor of glutamate transporters by binding to the transporter protein and preventing the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
The elevated levels of extracellular glutamate caused by 2-Adamantylaspartate can activate various glutamate receptors, leading to excitotoxicity and neuronal damage. However, it can also enhance synaptic transmission and plasticity, which can be beneficial for learning and memory. 2-Adamantylaspartate has also been shown to modulate the expression and activity of various signaling pathways and transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Adamantylaspartate in lab experiments has several advantages, including its high potency and selectivity for glutamate transporters, its ability to modulate glutamate levels in a reversible manner, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects, its inability to distinguish between different subtypes of glutamate transporters, and its dependence on the presence of intact synapses.
Direcciones Futuras
There are several future directions for the use of 2-Adamantylaspartate in scientific research. One area of interest is the development of more selective and potent inhibitors of glutamate transporters that can distinguish between different subtypes and isoforms. Another area is the investigation of the role of glutamate transporters in various neurological disorders and the development of novel therapeutic strategies targeting these transporters. Finally, the use of 2-Adamantylaspartate in combination with other research tools such as optogenetics and electrophysiology can provide new insights into the complex mechanisms underlying synaptic transmission and plasticity.
Conclusion
In conclusion, 2-Adamantylaspartate is a valuable tool for investigating the role of glutamate transporters in the CNS. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 2-Adamantylaspartate in combination with other research tools can provide new insights into the complex mechanisms underlying synaptic transmission and plasticity, and may lead to the development of novel therapeutic strategies for neurological disorders.
Métodos De Síntesis
2-Adamantylaspartate can be synthesized by reacting 2-adamantanone with diethyl L-aspartate in the presence of a strong base such as potassium tert-butoxide. The product is then purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
2-Adamantylaspartate is widely used as a research tool to investigate the role of glutamate transporters in the CNS. It has been used to study the physiological and pathological functions of glutamate transporters, their regulation, and their involvement in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Número CAS |
115545-60-3 |
|---|---|
Nombre del producto |
2-Adamantylaspartate |
Fórmula molecular |
C14H21NO4 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
(2R)-4-(2-adamantyloxy)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C14H21NO4/c15-11(14(17)18)6-12(16)19-13-9-2-7-1-8(4-9)5-10(13)3-7/h7-11,13H,1-6,15H2,(H,17,18)/t7?,8?,9?,10?,11-,13?/m1/s1 |
Clave InChI |
WXDSZIVHWONVQR-JQUFPMINSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)C3OC(=O)C[C@H](C(=O)O)N |
SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)CC(C(=O)O)N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3OC(=O)CC(C(=O)O)N |
Sinónimos |
2-adamantylaspartate beta-2-adamantylaspartic acid H-Asp(O-2-Ada)-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



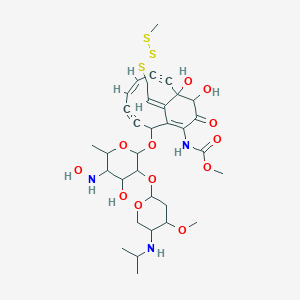
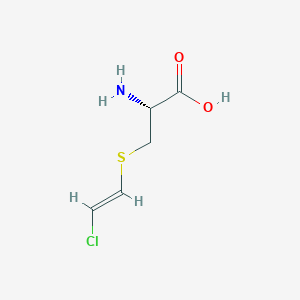
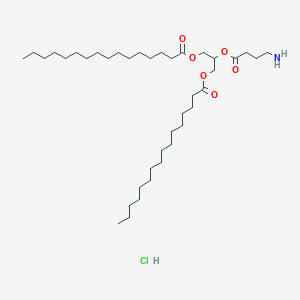

![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
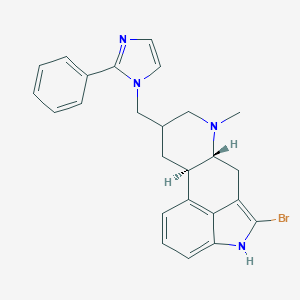

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
